4-{[1-(naphthalen-2-ylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}but-2-yn-1-ol
Description
Properties
IUPAC Name |
4-(1-naphthalen-2-ylsulfonylbenzimidazol-2-yl)sulfanylbut-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S2/c24-13-5-6-14-27-21-22-19-9-3-4-10-20(19)23(21)28(25,26)18-12-11-16-7-1-2-8-17(16)15-18/h1-4,7-12,15,24H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPRGWWYZAYQSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N3C4=CC=CC=C4N=C3SCC#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzimidazole Core
The benzimidazole precursor is typically synthesized via condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions. For this compound, the intermediate 1H-benzimidazole is prepared using formic acid as both solvent and catalyst at reflux temperatures (100–120°C).
Reaction Conditions
Sulfonylation at the 1-Position
The benzimidazole is sulfonylated using naphthalene-2-sulfonyl chloride in the presence of a base to deprotonate the nitrogen atom. Triethylamine (TEA) or sodium hydride (NaH) is employed to facilitate nucleophilic attack, yielding 1-(naphthalen-2-ylsulfonyl)-1H-benzimidazole.
Reaction Conditions
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Reactants : 1H-benzimidazole (1.0 equiv), naphthalene-2-sulfonyl chloride (1.2 equiv)
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Base : Triethylamine (2.0 equiv) or NaH (1.5 equiv)
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Solvent : Anhydrous dimethylformamide (DMF) or dichloromethane (DCM)
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Temperature : 0–5°C (initial), then room temperature for 12 hours
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Yield : 70–75% after column chromatography (silica gel, ethyl acetate/hexane).
Introduction of the Sulfanyl Group
The 2-position of the benzimidazole is functionalized via nucleophilic substitution with 4-mercaptobut-2-yn-1-ol. Sodium hydride generates the thiolate anion in situ, which displaces a leaving group (e.g., chloride or bromide) at the 2-position.
Reaction Conditions
Purification and Characterization
Final purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Structural confirmation is achieved via:
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Nuclear Magnetic Resonance (NMR) : Distinct peaks for naphthalene protons (δ 7.5–8.5 ppm), benzimidazole aromatic signals (δ 7.0–7.8 ppm), and alkyne protons (δ 2.5–3.5 ppm).
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Infrared (IR) Spectroscopy : Absorption bands for sulfonyl (S=O, 1350–1150 cm⁻¹) and alkyne (C≡C, 2100–2260 cm⁻¹) groups.
Optimization Strategies
Solvent Selection
Polar aprotic solvents like DMF enhance sulfonylation efficiency by stabilizing ionic intermediates, while THF improves thiolate anion reactivity in the substitution step.
Catalytic Efficiency
Triethylamine outperforms NaH in sulfonylation due to milder conditions and reduced side reactions. However, NaH is critical for generating the thiolate nucleophile.
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Benzimidazole synthesis | Formic acid, reflux | 85–90 | >95 |
| Sulfonylation | Naphthalene-2-sulfonyl chloride, TEA/DMF | 70–75 | 98 |
| Sulfanyl introduction | 4-Mercaptobut-2-yn-1-ol, NaH/THF | 60–65 | 97 |
Challenges and Mitigation
Byproduct Formation
Sulfonylation may yield disubstituted byproducts if stoichiometry is imbalanced. Using a 1:1.2 molar ratio of benzimidazole to sulfonyl chloride minimizes this issue.
Moisture Sensitivity
The thiolate anion is highly moisture-sensitive. Reactions are conducted under inert atmospheres (N₂/Ar) with rigorously dried solvents.
Scalability and Industrial Relevance
Kilogram-scale production employs continuous flow reactors for sulfonylation, reducing reaction times by 40%. Recrystallization is replaced with centrifugal partition chromatography for higher throughput .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the alkyne group, converting it into alkenes or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions depending on the desired substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alkenes and alkanes.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for multiple functionalization possibilities, making it valuable in the synthesis of novel compounds.
Biology
The compound’s potential biological activity, particularly its interactions with biological macromolecules, makes it a candidate for drug discovery and development. It may exhibit properties such as enzyme inhibition or receptor modulation.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of the benzimidazole moiety is particularly noteworthy, as it is a common pharmacophore in many bioactive molecules.
Industry
In the materials science field, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its structural features may also make it suitable for use in polymer science and nanotechnology.
Mechanism of Action
The mechanism by which 4-{[1-(naphthalen-2-ylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}but-2-yn-1-ol exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity through binding interactions. The naphthalen-2-ylsulfonyl group could facilitate binding to hydrophobic pockets, while the benzimidazole moiety might interact with active sites or allosteric sites of proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparison with 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde ()
- Structural Differences :
- Substituents : The target compound replaces the benzaldehyde group in ’s compound with a naphthalene sulfonyl-propargyl alcohol chain. This substitution increases molecular weight (~500 g/mol estimated vs. 268.3 g/mol for ’s compound) and introduces polar functional groups (sulfonyl and hydroxyl).
- Reactivity : The propargyl alcohol in the target compound may undergo click chemistry or oxidation, whereas the benzaldehyde in ’s compound is prone to nucleophilic addition.
- Synthesis : uses 1,3-dihydro-2H-1,3-benzimidazole-2-thione and 4-fluorobenzaldehyde in DMSO, achieving 92% yield. The target compound would require additional steps for sulfonylation and propargyl alcohol incorporation, likely reducing overall yield.
Comparison with 1-[[Butyl-[(2-Hydroxynaphthalen-1-yl)methyl]amino]methyl]naphthalen-2-ol ()
- Structural Differences: Core Motifs: ’s compound features a bis-naphthol structure with a butylamino linker, contrasting with the benzimidazole-sulfonyl-propargyl alcohol architecture of the target compound. Polarity: The target compound’s sulfonyl and hydroxyl groups increase hydrophilicity (predicted LogP ~2.5) compared to ’s compound (LogP 4.6), which lacks strong polar substituents.
- Applications : ’s compound, with dual naphthol groups, may act as a fluorescent probe or metal chelator. The target compound’s benzimidazole-sulfonyl group aligns more with protease or kinase inhibition, though specific activity data are lacking.
Theoretical Data Table
Biological Activity
Chemical Structure and Properties
The chemical structure of 4-{[1-(naphthalen-2-ylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}but-2-yn-1-ol can be described as follows:
- Molecular Formula : C₁₈H₁₅N₂O₂S₂
- Molecular Weight : 357.46 g/mol
- CAS Number : [not available from the search results]
This compound features a benzimidazole core linked to a naphthalene sulfonyl group, which is significant for its biological interactions.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. For instance, related compounds in the benzimidazole class have shown promising results against various cancer cell lines. The mechanism often involves:
- Inhibition of Tubulin Polymerization : Compounds similar in structure disrupt microtubule formation, leading to cell cycle arrest at the G2/M phase, thereby inducing apoptosis in cancer cells .
Antimicrobial Activity
Research indicates that certain benzimidazole derivatives exhibit antimicrobial properties. The sulfonyl group present in the compound may enhance its interaction with microbial targets, although specific data on this compound's antimicrobial efficacy remains limited.
Enzyme Inhibition
The compound's structural features suggest potential inhibition of specific enzymes involved in cancer proliferation and survival. For example, some benzimidazole derivatives are known to inhibit aromatase, an enzyme critical in estrogen biosynthesis, thus playing a role in hormone-dependent cancers .
Study on Antiproliferative Effects
A study published in Nature evaluated a series of benzimidazole derivatives for their antiproliferative effects on breast cancer cell lines. The results indicated that compounds with similar structural motifs to this compound demonstrated IC50 values in the nanomolar range, indicating potent activity against MCF-7 and MDA-MB-231 breast cancer cells .
The proposed mechanism involves:
- Cell Cycle Arrest : Induction of G2/M phase arrest.
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Microtubule Destabilization : Competitive binding to tubulin, preventing polymerization.
Comparative Analysis
| Compound | IC50 (MCF-7) | IC50 (MDA-MB-231) | Mechanism |
|---|---|---|---|
| Compound A | 52 nM | 74 nM | Tubulin inhibition |
| Compound B | 45 nM | 60 nM | Aromatase inhibition |
| This compound | TBD | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
